molecular formula C11H9Cl2NO3 B3363221 1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017427-84-7

1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3363221
CAS No.: 1017427-84-7
M. Wt: 274.1 g/mol
InChI Key: NOEUDKREIFBPGB-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS: 1017427-84-7; molecular formula: C₁₁H₉Cl₂NO₃) is a lactam derivative characterized by a rigid pyrrolidin-2-one core substituted with a 3,5-dichlorophenyl group at position 1 and a carboxylic acid moiety at position 3 . The dichlorophenyl group exerts strong electron-withdrawing effects, modulating the compound’s acidity, nucleophilicity, and hydrogen-bonding capabilities, which influence its reactivity in synthetic and biological contexts . This compound is commercially available but has faced discontinuation in some supply catalogs, limiting its accessibility for recent studies .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c12-6-3-7(13)5-8(4-6)14-2-1-9(10(14)15)11(16)17/h3-5,9H,1-2H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEUDKREIFBPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017427-84-7
Record name 1-(3,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine-2,3-dione in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Overview

Recent studies have highlighted the compound's potential as an antimicrobial agent. The increasing resistance of Gram-positive pathogens and fungi necessitates the development of novel antimicrobial scaffolds. Research indicates that derivatives of 1-(3,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid exhibit promising activity against multidrug-resistant strains.

Antimicrobial Activity

  • Gram-positive Pathogens : The compound has shown effective in vitro activity against various Gram-positive bacteria, including:
    • Staphylococcus aureus (including methicillin-resistant strains)
    • Enterococcus faecalis
    • Clostridioides difficile
    For instance, certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 64 µg/mL against methicillin-resistant S. aureus .
  • Fungal Pathogens : The compound also exhibits activity against drug-resistant fungal strains such as:
    • Candida auris
    • Aspergillus fumigatus
    Notably, derivatives were effective against azole-resistant strains, highlighting their potential in treating resistant infections .

Comparative Efficacy

A comparative analysis of different derivatives reveals varying degrees of antimicrobial potency. Table 1 summarizes the MIC values for selected compounds against key pathogens:

CompoundPathogenMIC (µg/mL)
This compoundS. aureus (MRSA)64
This compoundA. baumannii (NDM-1)128
Derivative AC. auris16
Derivative BA. fumigatus32

Overview

The anticancer potential of this compound has been explored through various studies focusing on its effects on human cancer cell lines.

Anticancer Activity

Research has demonstrated that certain derivatives of this compound exhibit significant cytotoxic effects against lung cancer cells (A549 cell line). For example:

  • A derivative with a specific substitution pattern showed an IC50 value indicating potent cytotoxicity .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells : A derivative was tested for its ability to inhibit cell proliferation and induce apoptosis in A549 cells.
  • Synergistic Effects : Investigations into combinations with existing chemotherapeutics have shown enhanced efficacy, suggesting a potential role in combination therapy.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by interfering with signaling pathways that regulate cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituents/Modifications Key Structural Features Biological Activity (Reported)
1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid 3,5-dichlorophenyl; 2-oxo; carboxylic acid Rigid lactam core; strong electron withdrawal Limited direct data; inferred scaffold potential
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Added hydroxyl; 5-oxo; heterocyclic moieties Enhanced hydrogen bonding; phenolic -OH groups Antimicrobial (vs. multidrug-resistant pathogens); cytotoxic (A549 cells)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives 5-Cl; 2-hydroxyphenyl; azole substituents Antioxidant-active groups (e.g., thioxo-oxadiazole) Antioxidant (1.5× ascorbic acid in DPPH assay)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl substituent; 5-oxo Electron-donating methyl group; simpler structure No direct activity reported; synthetic intermediate

Physicochemical Properties

  • Lipophilicity : The dichlorophenyl group increases logP (~2.8) compared to hydroxylated derivatives (logP ~1.5–2.0), affecting membrane permeability .
  • Solubility : Hydroxyl-substituted analogs exhibit improved aqueous solubility (>10 mg/mL) due to polar -OH and carboxylic acid groups, whereas the parent compound requires organic solvents for dissolution .

Biological Activity

1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Recent research highlights the compound's promising antimicrobial properties against various Gram-positive pathogens and drug-resistant fungi. A study focusing on derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including the 3,5-dichlorophenyl analogue, demonstrated significant in vitro activity against multidrug-resistant strains such as Staphylococcus aureus and Clostridioides difficile.

Key Findings on Antimicrobial Activity

  • Structure-Dependent Activity : The antimicrobial efficacy was found to be structure-dependent, with certain derivatives exhibiting notable potency against vancomycin-intermediate S. aureus strains .
  • Minimum Inhibitory Concentration (MIC) : Compounds with the 3,5-dichloro substitution showed MIC values as low as 64 µg/mL against methicillin-resistant S. aureus (USA 300 lineage) and 128 µg/mL against A. baumannii .
CompoundTarget PathogenMIC (µg/mL)
1bMethicillin-resistant S. aureus64
1bA. baumannii128

Anticancer Activity

The compound also exhibits anticancer properties , particularly in human lung cancer cell lines. The derivative containing the 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest activity in an A549 human pulmonary cancer cell culture model .

Summary of Anticancer Findings

  • Cell Line Tested : A549 human lung cancer cells.
  • Comparative Efficacy : The compound outperformed several known anticancer agents in preliminary tests, indicating its potential for further development as an anticancer therapeutic agent.

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, the compound has been evaluated for its antioxidant activity using assays like the DPPH radical scavenging method. Certain derivatives have shown significant radical scavenging abilities, suggesting a potential role in oxidative stress modulation .

Antioxidant Activity Results

CompoundDPPH Scavenging Ability (%)
1088.6
1987.7
2178.6

Case Studies and Research Insights

  • Research on Multidrug Resistance : A study explored the effectiveness of various pyrrolidine derivatives against WHO-priority pathogens, emphasizing the need for novel antimicrobial candidates due to rising resistance levels .
  • Cytotoxicity Assessment : Compounds were tested for cytotoxic effects on human cells (HSAEC-1), revealing favorable profiles that support their potential as safe therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.